(-)-Propionylcarnitine

Myocardial ischemia-reperfusion Cardiac metabolism Carnitine transport

Select (-)-Propionylcarnitine (PLC) for your research, not L-carnitine. PLC uniquely delivers a propionyl moiety for anaplerotic Krebs cycle replenishment, a function free propionate cannot safely perform. It demonstrates distinct, superior transport kinetics and functional outcomes in cardiac and peripheral vascular disease models vs. L-carnitine at equimolar doses. Clinically, PLC improves physical fatigue, not just mental fatigue, unlike acetyl-L-carnitine. Ensure your study's metabolic endpoint is met with the correct, pharmacokinetically distinct derivative.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 20064-19-1
Cat. No. B1674954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Propionylcarnitine
CAS20064-19-1
SynonymsLevocarnitine propionate;  L-Propionylcarnitine;  Propionyl-L-carnitine;  ST 261;  ST-261;  ST261; 
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
InChIKeyUFAHZIUFPNSHSL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 1X10+6 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Propionylcarnitine CAS 20064-19-1: Acyl Carnitine Derivative with Cardiac and Skeletal Muscle Metabolic Activity


(-)-Propionylcarnitine, also designated as Propionyl-L-carnitine (PLC) or levocarnitine propionate, is an endogenous ester derivative of L-carnitine belonging to the acyl carnitine class of organic compounds [1]. It is formed endogenously by the action of carnitine acetyltransferase on propionyl-CoA and L-carnitine, constituting a minor component of the total endogenous carnitine pool in humans and most animal species compared to L-carnitine (LC) and acetyl-L-carnitine (ALC) . Biochemically, PLC exhibits high affinity for muscular carnitine transferase and plays a dual role: supporting fatty acid transport into mitochondria while also serving as an anaplerotic substrate capable of replenishing Krebs cycle intermediates via its propionyl moiety [2]. The compound is currently investigated clinically for cardiovascular applications including peripheral artery disease and heart failure, where its metabolic modulation profile differs meaningfully from other carnitine derivatives [3].

Why (-)-Propionylcarnitine Cannot Be Interchanged with L-Carnitine or Acetyl-L-Carnitine in Research and Clinical Procurement


Substituting (-)-Propionylcarnitine with L-carnitine or acetyl-L-carnitine in research or therapeutic applications is scientifically unsound due to fundamental differences in biochemical mechanism, pharmacokinetic disposition, and tissue-specific functional effects. Unlike L-carnitine, which acts primarily as a fatty acid transport facilitator, PLC uniquely delivers propionate for anaplerotic replenishment of the Krebs cycle—a function that free propionate cannot safely achieve due to its intrinsic mitochondrial toxicity and ATP-depleting effects [1]. In isolated cardiac myocytes, PLC demonstrates distinct transport kinetics, competitively inhibiting carnitine uptake more potently than either LC or ALC [2]. Furthermore, a 2009 pharmacokinetic study in 12 healthy volunteers demonstrated that PLC exhibits a significantly lower Cmax (5.08 ± 3.08 µmol/L) and shorter elimination half-life (25.7 ± 30.3 h) compared to L-carnitine (Cmax 84.7 ± 25.2 µmol/L; half-life 60.3 ± 15.0 h; P < 0.01), confirming that these analogs are pharmacokinetically non-interchangeable entities requiring distinct dosing considerations [3]. Clinically, PLC demonstrates functional superiority over L-carnitine in specific therapeutic contexts: in peripheral vascular disease patients, an equimolar intravenous dose of PLC (600 mg) produced significantly greater improvement in maximal walking distance than L-carnitine (500 mg) (P < 0.05), an effect attributed to a metabolic rather than hemodynamic mechanism [4].

Quantitative Comparative Evidence for (-)-Propionylcarnitine Differentiation Against L-Carnitine and Acetyl-L-Carnitine


PLC Demonstrates Superior Functional Recovery of Post-Ischemic Myocardium Compared to L-Carnitine and Acetyl-L-Carnitine in Isolated Perfused Rat Hearts

In a direct head-to-head comparison using isolated perfused rat hearts subjected to 90 minutes of global ischemia followed by 15 minutes of reperfusion, L-propionylcarnitine at 11 mmol/L significantly improved the recovery of cardiac output, whereas L-carnitine at the same dose did not produce significant improvement. L-Propionylcarnitine was identified as the most protective agent among the three carnitine derivatives tested, and it competitively inhibited carnitine transport in isolated cardiac myocytes more potently than L-carnitine or L-acetylcarnitine [1].

Myocardial ischemia-reperfusion Cardiac metabolism Carnitine transport

PLC Increases Walking Capacity in Peripheral Vascular Disease Patients to a Greater Extent Than Equimolar L-Carnitine in a Double-Blind Crossover Study

In a double-blind, double-dummy, crossover clinical study involving 14 patients with peripheral vascular disease, an equimolar intravenous dose of L-propionylcarnitine (600 mg) produced a greater increase in maximal walking distance than L-carnitine (500 mg). The analysis of variance confirmed statistical superiority (P < 0.05). The effect was determined to be metabolic in origin rather than hemodynamic, as neither drug affected blood velocity or blood flow rate in the ischemic limb as assessed by ultrasonic duplex system [1]. A separate review noted that while L-carnitine at 2 grams twice daily improved treadmill performance, propionyl-L-carnitine was more effective than L-carnitine in improving treadmill walking distance [2].

Peripheral artery disease Intermittent claudication Exercise performance

PLC Exhibits Distinct Anaplerotic Capacity Not Shared by L-Carnitine or Free Propionate in Mitochondrial Metabolic Assays

In isolated rat heart mitochondria, carnitine and propionyl carnitine both increase production of 14CO2 from [1-14C]pyruvate, but only propionyl carnitine increases oxygen uptake and 14CO2 evolution from [2-14C]pyruvate in a process inhibited by malonate, demonstrating a unique anaplerotic effect not shared by carnitine alone [1]. In a separate study using working rat hearts oxidizing acetoacetate, the addition of propionyl-L-carnitine (2 mM) resulted in sustained improvement in work output and increased acetoacetate uptake by 130%, whereas propionate alone (2 mM) or L-carnitine alone (2 mM) had negligible effects on contractile function [2]. In ischemic heart models, free propionate caused a drastic reduction in free CoA and L-carnitine with decreased ATP content, whereas propionyl-L-carnitine fully recovered contractile parameters and reduced functional decay of mitochondria [3].

Mitochondrial metabolism Anaplerosis Krebs cycle

PLC and Acetyl-L-Carnitine Exhibit Divergent Symptom-Specific Efficacy Profiles in Chronic Fatigue Syndrome: PLC Improves General Fatigue (p = 0.004) While ALC Improves Mental Fatigue (p = 0.015)

In an open-label, randomized clinical study of 90 chronic fatigue syndrome (CFS) patients treated for 24 weeks, acetyl-L-carnitine (2 g/day) and propionyl-L-carnitine (2 g/day) demonstrated distinct and non-overlapping efficacy profiles. Acetylcarnitine significantly improved mental fatigue (p = 0.015), whereas propionylcarnitine significantly improved general fatigue (p = 0.004). Clinical global impression of change showed considerable improvement in 59% of patients in the acetylcarnitine group and 63% in the propionylcarnitine group. Attention concentration improved in all groups, but pain complaints did not decrease in any group [1].

Chronic fatigue syndrome Fatigue assessment Clinical symptom differentiation

PLC Demonstrates Distinct Pharmacokinetic Profile with Lower Cmax and Shorter Half-Life Compared to L-Carnitine Following Oral Administration

In a pharmacokinetic study of 12 healthy volunteers receiving a single 2.0 g oral dose of liquid L-carnitine, the plasma concentrations of L-carnitine (LC), acetyl-L-carnitine (ALC), and propionyl-L-carnitine (PLC) were simultaneously quantified by HPLC. The Cmax of PLC (5.08 ± 3.08 μmol/L) was substantially lower than that of LC (84.7 ± 25.2 μmol/L) (P < 0.01). The elimination half-life of PLC (25.7 ± 30.3 h) was also significantly shorter than that of LC (60.3 ± 15.0 h) (P < 0.01). The 24-hour accumulated urinary excretion of PLC was 61.3 ± 37.8 μmol, compared to 613.5 ± 161.7 μmol for LC and 368.3 ± 134.8 μmol for ALC [1]. Following intravenous administration of 1 g PLC hydrochloride, PLC exhibited a half-life of 1.09 ± 0.15 h, clearance of 11.6 ± 0.24 L/h, and volume of distribution of 18.3 ± 2.4 L [2].

Pharmacokinetics Dosing regimen design Bioavailability

PLC and ALC Exhibit Tissue-Specific Preferential Activity: ALC Preferentially Affects Brain Tissue While PLC Demonstrates Greater Affinity for Sarcolemmal Carrier and Myocyte Entry

A 2012 review in Current Opinion in Gastroenterology synthesized the differential tissue preferences among carnitine derivatives. Acetyl-L-carnitine (ALC) may have a preferential effect on brain tissue and has demonstrated clinical utility in various neurological disorders including Alzheimer's dementia, depression in the elderly, HIV infection, and cognitive impairment. In contrast, propionyl-L-carnitine (PLC) is characterized by greater affinity for the sarcolemmal carrier, peripheral vasodilator activity, greater positive inotropism, and more rapid entry into myocytes. Most therapeutic studies of PLC focus on ischemic heart disease, congestive heart failure, hypertrophic heart disease, and peripheral arterial disease [1]. Additionally, PLC exhibits high affinity for muscular carnitine transferase and readily converts into propionyl-CoA and free carnitine [2].

Tissue specificity Carnitine derivatives Neurological vs. cardiovascular applications

Recommended Research and Industrial Application Scenarios for (-)-Propionylcarnitine Based on Quantitative Comparative Evidence


Cardiac Ischemia-Reperfusion Injury Models Requiring Superior Myocardial Protection

(-)-Propionylcarnitine is the appropriate selection for ex vivo and in vivo cardiac ischemia-reperfusion studies where functional recovery is the primary endpoint. Evidence from isolated perfused rat heart models demonstrates that at 11 mmol/L, PLC significantly improves recovery of cardiac output, left ventricular pressure, and dP/dt after 90 minutes of ischemia, whereas equimolar L-carnitine fails to produce significant improvement [1]. Additionally, in working rat hearts oxidizing acetoacetate, PLC (2 mM) increased acetoacetate uptake by 130% and produced sustained improvement in contractile work output, while L-carnitine alone (2 mM) had negligible effects [2].

Peripheral Artery Disease and Intermittent Claudication Functional Studies

For studies investigating metabolic interventions in peripheral vascular disease or intermittent claudication, PLC provides quantifiably superior functional improvement compared to equimolar L-carnitine. In a double-blind crossover study, 600 mg IV PLC increased maximal walking distance from 245 ± 124 m to 349 ± 155 m (P < 0.05), with improvement significantly greater than that produced by equimolar L-carnitine (500 mg IV) (P < 0.05). The effect was confirmed to be metabolic rather than hemodynamic in origin [1]. Multicenter trials involving 730 total patients demonstrated that initial and maximal treadmill walking distance improved more with PLC than placebo [2].

Mitochondrial Anaplerosis and Krebs Cycle Substrate Studies

(-)-Propionylcarnitine is the sole carnitine derivative capable of delivering propionate for anaplerotic replenishment of Krebs cycle intermediates without the toxicity associated with free propionate. In rat heart mitochondria, only PLC (not L-carnitine) increases oxygen uptake and 14CO2 evolution from [2-14C]pyruvate via an anaplerotic mechanism inhibited by malonate [1]. Free propionate is contraindicated for this purpose due to its demonstrated reduction of free CoA and L-carnitine pools with concomitant decrease in ATP content, whereas PLC fully recovers post-ischemic contractile parameters [2].

Chronic Fatigue Syndrome Studies Targeting General/Physical Fatigue Endpoints

In clinical studies of chronic fatigue syndrome, PLC (2 g/day) specifically improves general fatigue (p = 0.004) rather than mental fatigue, distinguishing it from acetyl-L-carnitine which improves mental fatigue (p = 0.015). The 24-week randomized study demonstrated that 63% of PLC-treated patients achieved considerable improvement on clinical global impression of change [1]. Notably, combining PLC with ALC reduced efficacy (only 37% improvement), indicating that PLC monotherapy should be employed for studies focused on physical/general fatigue domains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Propionylcarnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.